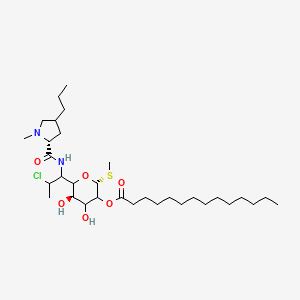
Miristato de Clindamicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clindamycin Myristate is a derivative of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive bacteria. Clindamycin Myristate is a prodrug, meaning it is converted into the active form, clindamycin, in the body. This compound is designed to improve the pharmacokinetic properties of clindamycin, such as its absorption and distribution.
Aplicaciones Científicas De Investigación
Clindamycin Myristate has several applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its pharmacokinetic properties and its ability to deliver clindamycin more effectively.
Medicine: Explored for its potential to treat bacterial infections with improved efficacy and reduced side effects compared to clindamycin alone.
Industry: Utilized in the formulation of topical and systemic antibiotic treatments.
Mecanismo De Acción
Target of Action
Clindamycin Myristate primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
Clindamycin Myristate disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to Clindamycin Myristate’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .
Biochemical Pathways
Clindamycin Myristate disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death . By disrupting bacterial protein synthesis, Clindamycin Myristate causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Pharmacokinetics
Clindamycin Myristate has a relatively short T max and half-life, necessitating administration every six hours to ensure adequate antibiotic concentrations . The elimination half-life of Clindamycin Myristate is about 3 hours in adults and 2.5 hours in children . Half-life is increased to approximately 4 hours in the elderly .
Result of Action
Clindamycin Myristate is effective for treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . By disrupting bacterial protein synthesis, Clindamycin Myristate causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Action Environment
The efficacy of Clindamycin Myristate can be influenced by local resistance patterns. For instance, it can be used for infections (e.g., skin and soft-tissue infections) in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common . Whether clindamycin myristate is useful depends on local resistance patterns .
Análisis Bioquímico
Biochemical Properties
Clindamycin Myristate, like other clindamycin derivatives, exhibits notable antimicrobial activity against various categories of bacteria . It interacts with several target proteins, contributing to its broad-spectrum antibacterial properties .
Cellular Effects
Clindamycin Myristate affects various types of cells, primarily bacteria. Its antibacterial properties stem from its ability to inhibit protein synthesis in bacteria, thereby disrupting their cellular processes .
Molecular Mechanism
The molecular mechanism of Clindamycin Myristate involves binding to the 50S subunit of the bacterial ribosome, inhibiting peptide bond formation, and subsequently blocking protein synthesis . This mechanism is common to clindamycin and its derivatives .
Temporal Effects in Laboratory Settings
The effects of Clindamycin Myristate in laboratory settings can change over time. Factors such as pH and temperature can influence the rate of clindamycin degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Myristate typically involves the esterification of clindamycin with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide). The reaction conditions often include:
Temperature: Typically around 60-80°C.
Solvent: Anhydrous solvents like dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of Clindamycin Myristate follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Using large reactors to mix clindamycin and myristic acid with the catalyst.
Purification: The product is purified through techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions: Clindamycin Myristate undergoes several types of chemical reactions, including:
Hydrolysis: In the body, Clindamycin Myristate is hydrolyzed to release the active clindamycin.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: Clindamycin Myristate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes such as esterases.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less common for Clindamycin Myristate.
Major Products:
Hydrolysis: Produces clindamycin and myristic acid.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
- Clindamycin Phosphate
- Lincomycin
- Erythromycin
- Azithromycin
- Clarithromycin
Propiedades
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H59ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-19-25(36)40-30-28(38)27(37)29(41-32(30)42-5)26(22(3)33)34-31(39)24-20-23(18-7-2)21-35(24)4/h22-24,26-30,32,37-38H,6-21H2,1-5H3,(H,34,39)/t22?,23?,24-,26?,27-,28?,29?,30?,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGULCXDJBDOAKJ-MSSIQXSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H59ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Can you elaborate on the analytical method used to identify Clindamycin Myristate and other impurities?
A: The researchers utilized a sophisticated technique called HPLC-ESI-MSn. [] Here's a breakdown:
- HPLC (High-Performance Liquid Chromatography): This technique separates the components of a mixture based on their chemical properties. The researchers used a specific type of column called ZORBAX SB-C8, which is suitable for separating compounds like Clindamycin Myristate. []
- MSn (Multi-stage Mass Spectrometry): This powerful technique analyzes the mass-to-charge ratio of ions and fragments them further to reveal their structural information. By analyzing the fragmentation patterns, researchers were able to deduce the structure of Clindamycin Myristate. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
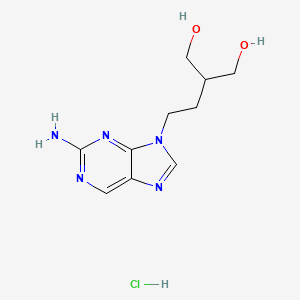
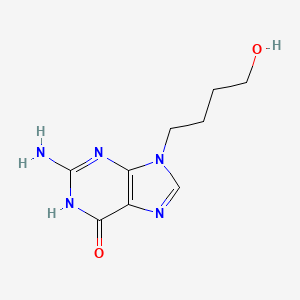
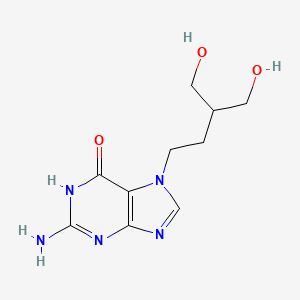
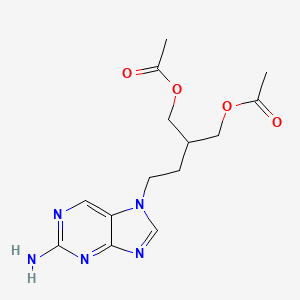
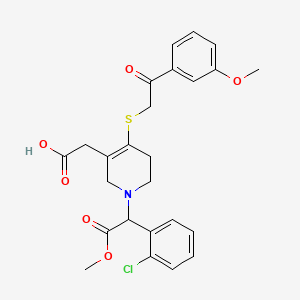
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
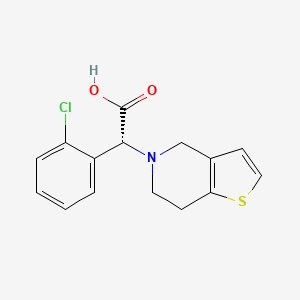

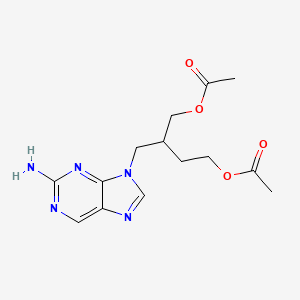
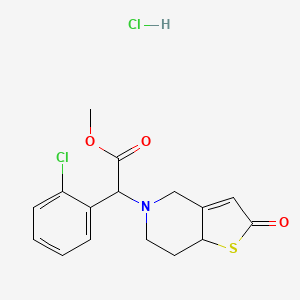
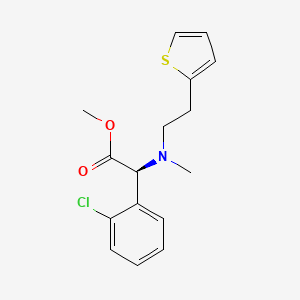
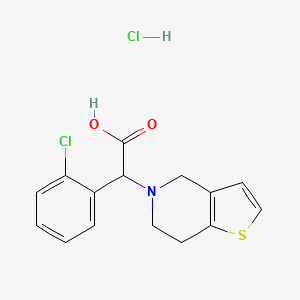
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

